molecular formula C19H23ClN2O2 B1385122 N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide CAS No. 1020055-04-2

N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide

Cat. No. B1385122
M. Wt: 346.8 g/mol
InChI Key: BBGWAMHDEUETSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide, also known as NAC, is a chemical compound that has been studied for its potential use in a variety of scientific research applications. NAC is a derivative of benzamide, which is a type of amide. NAC is an organic compound with a molecular formula of C14H17ClN2O2 and a molecular weight of 292.7 g/mol. NAC is a white, crystalline solid with a melting point of 84-86 °C.

Scientific Research Applications

Spectroscopic Properties and Electronic Structures

  • The vibrational, electronic, and nonlinear optical properties of N-aryl ring substituted benzamide compounds, closely related to N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide, have been extensively studied using UV-vis, FT-IR, and FT-Raman spectroscopy. These studies provide insights into their potential applications in the field of materials science and spectroscopy (Rao, Mohan, & Veeraiah, 2015).

Crystal Structure Analysis

  • Theoretical studies have been conducted on the crystal structure of closely related benzamides, revealing insights into the geometrical parameters such as bond lengths and angles. This information is crucial for understanding the material properties and designing novel compounds (Panicker et al., 2010).

Potential Plant Growth Regulators

  • Some N-(2-benzoyl-4-chlorophenyl)benzamides have shown promising plant growth promoting (PGP) activity, suggesting potential applications in agriculture as plant growth regulators (Hatim & Joshi, 2004).

Antimicrobial Properties

  • Certain benzamide derivatives have been synthesized and evaluated for antimicrobial activity, highlighting the potential use of these compounds in developing new antimicrobial agents (Chawla, 2016).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-2-3-4-5-12-24-16-9-6-14(7-10-16)19(23)22-15-8-11-17(20)18(21)13-15/h6-11,13H,2-5,12,21H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGWAMHDEUETSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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